1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747635
InChI: InChI=1S/C12H10F3N3/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
SMILES:
Molecular Formula: C12H10F3N3
Molecular Weight: 253.22 g/mol

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine

CAS No.:

Cat. No.: VC17747635

Molecular Formula: C12H10F3N3

Molecular Weight: 253.22 g/mol

* For research use only. Not for human or veterinary use.

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine -

Specification

Molecular Formula C12H10F3N3
Molecular Weight 253.22 g/mol
IUPAC Name 4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine
Standard InChI InChI=1S/C12H10F3N3/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
Standard InChI Key NEVVRQKTVWEESL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a benzene ring substituted with two amine groups at the 1- and 4-positions. The 1-position amine is further functionalized with a pyridine ring bearing a trifluoromethyl group at the 5-position. This configuration imparts significant polarity and lipophilicity, enhancing its ability to interact with biological membranes and synthetic matrices.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H10F3N3\text{C}_{12}\text{H}_{10}\text{F}_{3}\text{N}_{3}
Molecular Weight253.22 g/mol
CAS NumberNot explicitly provided
SolubilityEnhanced in dihydrochloride form

The trifluoromethyl group (CF3-\text{CF}_3) contributes to the compound’s metabolic stability and bioavailability by resisting enzymatic degradation. X-ray crystallography of analogous compounds reveals planar geometries that facilitate π-π stacking interactions, though specific structural data for this compound remains unpublished .

Synthesis and Purification Strategies

Palladium-Catalyzed Amination

The primary synthesis route involves a palladium-catalyzed coupling reaction between 5-(trifluoromethyl)pyridin-2-amine and 1,4-diaminobenzene. This method achieves moderate yields (60–75%) under inert atmospheres, with tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3\text{Pd}_2(\text{dba})_3) and Xantphos as catalytic ligands . Continuous flow reactors are employed for large-scale production to minimize side reactions and improve reproducibility.

Purification Techniques

Post-synthesis purification involves recrystallization from ethanol/water mixtures and column chromatography using silica gel (SiO2\text{SiO}_2) with ethyl acetate/hexane eluents. The dihydrochloride salt form is isolated via treatment with hydrochloric acid, yielding a crystalline solid with improved aqueous solubility.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Scale
Batch Amination6595Laboratory
Flow Reactor7598Industrial
Salt Formation8099Multi-gram

Biological Activity and Mechanistic Insights

Enzyme and Receptor Modulation

The compound exhibits dose-dependent interactions with kinase enzymes and G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances membrane permeability, enabling effective intracellular accumulation. At nanomolar concentrations (IC50=50 nM\text{IC}_{50} = 50\ \text{nM}), it inhibits tyrosine kinase activity by competitively binding to ATP sites, a mechanism observed in analogous pyridine derivatives.

Cytotoxicity and DNA Interactions

In vitro studies demonstrate dual behavior:

  • Low doses (1–10 µM): Induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic Bcl-2.

  • High doses (>50 µM): Causes nonspecific cytotoxicity via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization.

DNA binding assays reveal intercalation into double-stranded DNA, with a binding constant (KbK_b) of 1.2×105 M11.2 \times 10^5\ \text{M}^{-1}. This suggests potential applications in chemotherapeutic drug design.

Comparative Analysis with Structural Analogues

Trifluoromethyl vs. Methyl Substitution

Replacing the trifluoromethyl group with a methyl group reduces lipophilicity (logP\log P decreases from 2.1 to 1.4), diminishing cellular uptake and bioactivity. For example, the methyl analogue shows a 10-fold lower kinase inhibition potency (IC50=500 nM\text{IC}_{50} = 500\ \text{nM}).

Pyridine vs. Pyrimidine Rings

Pyrimidine-based analogues (e.g., 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) exhibit broader selectivity across kinase families but lower metabolic stability due to increased oxidative susceptibility .

Dihydrochloride Salt Form: Advantages and Applications

The dihydrochloride salt (C12H12Cl2F3N3\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{F}_3\text{N}_3, MW 326.14 g/mol) offers enhanced solubility in polar solvents (e.g., water solubility = 15 mg/mL vs. 2 mg/mL for the free base). This form is preferred in pharmaceutical formulations, as evidenced by its use in preclinical trials for solid tumors.

Table 3: Salt vs. Free Base Properties

PropertyFree BaseDihydrochloride
Solubility (H₂O)2 mg/mL15 mg/mL
Melting Point180–182°C245–247°C
Bioavailability (Rat)40%75%

Future Research Directions

  • Structural Optimization: Introducing electron-donating groups (e.g., methoxy) to balance lipophilicity and solubility.

  • Targeted Drug Delivery: Conjugation with nanoparticles to mitigate high-dose cytotoxicity.

  • Crystallographic Studies: Resolving the compound’s crystal structure to elucidate binding modes with biological targets .

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